molecular formula C5H11ClN2O2 B2402463 (S)-6-Amino-1,4-oxazepan-5-one hcl CAS No. 2221988-50-5

(S)-6-Amino-1,4-oxazepan-5-one hcl

Cat. No.: B2402463
CAS No.: 2221988-50-5
M. Wt: 166.61
InChI Key: DAYQSMBTKWYNKR-WCCKRBBISA-N
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Description

(S)-6-Amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazepane ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the amino group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-1,4-oxazepan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazepane derivatives, while reduction may result in the formation of amino alcohols.

Scientific Research Applications

(S)-6-Amino-1,4-oxazepan-5-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-6-Amino-1,4-oxazepan-5-one hydrochloride include other oxazepane derivatives and amino-substituted heterocycles. Examples include:

  • 1,4-Diazepane
  • 1,4-Oxazepane

Uniqueness

The uniqueness of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

(S)-6-Amino-1,4-oxazepan-5-one hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-6-Amino-1,4-oxazepan-5-one hydrochloride features a seven-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C5H11ClN2O2\text{C}_5\text{H}_{11}\text{ClN}_2\text{O}_2 with a molecular weight of approximately 166.61 g/mol. The compound is typically a white to yellow solid that is soluble in water, making it suitable for various biological applications .

The mechanism of action of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride involves interactions with specific biological targets, such as enzymes and receptors. The presence of the amino group allows for nucleophilic substitution reactions, while the oxazepan ring can undergo transformations such as oxidation or reduction. These interactions may modulate the activity of various biomolecules, contributing to its pharmacological effects .

Biological Activity

Research indicates that (S)-6-Amino-1,4-oxazepan-5-one hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's efficacy was compared to standard antibiotics like amoxicillin .
  • Neuroprotective Effects : Similar compounds have been associated with neuroprotective activities, potentially influencing GABAergic neurotransmission pathways, which are crucial in managing anxiety and other neurological conditions .
  • Anticancer Potential : Investigations into related oxazepane derivatives have revealed anticancer properties, including cell cycle arrest and apoptosis induction in cancer cell lines .

Comparative Analysis

To better understand the uniqueness of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride, it can be compared to other similar compounds:

Compound NameStructure TypeUnique Features
(R)-6-Amino-1,4-thiazepan-5-oneThiazepan derivativeContains sulfur; different pharmacological profile
IoxapineDibenzodiazepineKnown antipsychotic; distinct mechanism of action
Sintamil IOxazepan derivativeReported antidepressant effects similar to clozapine

The distinct stereochemistry and functional groups of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride contribute to its unique biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride:

  • Antimicrobial Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated sensitivity at high concentrations (100 mg/ml), with no sensitivity observed at lower concentrations .
  • Neuropharmacological Research : Investigations into the compound's effects on GABA receptors suggest potential applications in treating anxiety disorders. If it acts similarly to oxazepam, it may help manage symptoms related to anxiety and insomnia .
  • Cancer Cell Line Studies : Research on related oxazepane derivatives demonstrated their ability to induce apoptosis in human non-small cell lung cancer A549 cells, providing a basis for further exploration of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride's anticancer potential .

Properties

IUPAC Name

(6S)-6-amino-1,4-oxazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQSMBTKWYNKR-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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